REACTION_CXSMILES
|
[N+](C(C)C)([O-])=[O:2].Br[CH2:8][C:9]1[CH:14]=[C:13]([CH3:15])[CH:12]=[C:11]([O:16][CH3:17])[CH:10]=1.CC[O-].[Na+]>CCO>[CH3:17][O:16][C:11]1[CH:10]=[C:9]([CH:14]=[C:13]([CH3:15])[CH:12]=1)[CH:8]=[O:2] |f:2.3|
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Name
|
|
Quantity
|
6.77 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C)C
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC(=CC(=C1)C)OC
|
Name
|
|
Quantity
|
4.72 g
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated for 1.5 h. to 65° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling the colorless precipitate
|
Type
|
FILTRATION
|
Details
|
of filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The product was purified by chromatography (SiO2, CH2Cl2/hexane 1:2)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=O)C=C(C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.87 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |